molecular formula C15H18N4S B2376067 [(E)-2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]dimethylamine CAS No. 860787-89-9

[(E)-2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]dimethylamine

Cat. No.: B2376067
CAS No.: 860787-89-9
M. Wt: 286.4
InChI Key: ZNNBNPWPXMAYTR-MDZDMXLPSA-N
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Description

This compound belongs to the 1,2,4-triazine class, characterized by a six-membered aromatic ring containing three nitrogen atoms. Key structural features include:

  • Methyl group at position 6, enhancing steric stability.
  • (E)-ethenyl linker at position 5, connected to a dimethylamine group, which may influence solubility and hydrogen-bonding capacity.
    The E-configuration ensures spatial arrangement optimal for binding interactions in biological or material applications .

Properties

IUPAC Name

(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N,N-dimethylethenamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-12-14(9-10-19(2)3)16-15(18-17-12)20-11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNBNPWPXMAYTR-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(E)-2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]dimethylamine is a member of the triazine family, which has garnered attention for its potential biological activities. Triazines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H18N4S
  • Molecular Weight : 286.397 g/mol
  • CAS Number : 477866-63-0

The biological activity of [(E)-2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]dimethylamine is attributed to its structural components:

  • Benzylsulfanyl Group : This moiety enhances the compound's binding affinity to biological targets.
  • Triazine Core : The triazine structure is crucial for interaction with specific enzymes and receptors involved in various metabolic pathways.

Anticancer Activity

Research indicates that compounds similar to [(E)-2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]dimethylamine exhibit significant anticancer properties. A study demonstrated that derivatives of triazolethiones showed potent activity against colon carcinoma HCT-116 cells with IC50 values in the low micromolar range (6.2 μM) . This suggests that the compound may also possess similar anticancer effects.

Antimicrobial Activity

Several studies have reported that triazine derivatives display antimicrobial properties. For instance, benzothioate derivatives derived from triazines showed good antibacterial activity against various pathogenic bacteria . The presence of the sulfanyl group in [(E)-2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]dimethylamine likely contributes to its antimicrobial efficacy.

Anti-inflammatory Effects

Triazine compounds are also noted for their anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activities associated with triazine compounds:

Study ReferenceCompoundBiological ActivityIC50 Value
1,2,4-TriazolethionesAnticancer (HCT-116)6.2 μM
Benzothioate DerivativesAntibacterialN/A
Triazine DerivativesAnti-inflammatoryN/A

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name (ID) R3 (Triazine) R6 (Triazine) Ethenyl-Linked Group Molecular Formula Molecular Weight Key Features
Target Compound Benzylsulfanyl Methyl Dimethylamine C₁₅H₁₈N₄S 302.39 High lipophilicity due to benzyl group; potential CNS penetration .
(E)-N-[(3-Fluorobenzyl)oxy]-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenamine Methylsulfanyl Methyl (3-Fluorobenzyl)oxy C₁₄H₁₄FN₄OS 314.35 Fluorine enhances electronegativity; improved metabolic stability.
N-(2-[3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]vinyl)-4-fluoroaniline Allylsulfanyl Methyl 4-Fluoroaniline C₁₅H₁₅FN₄S 302.37 Allyl group increases reactivity; fluoroaniline may enhance target selectivity.
3-(Allylsulfanyl)-5-(2-{[(2,4-dichlorobenzyl)oxy]amino}vinyl)-6-methyl-1,2,4-triazine Allylsulfanyl Methyl 2,4-Dichlorobenzyloxyamino C₁₇H₁₆Cl₂N₄OS 403.30 Dichloro substituents promote halogen bonding; bulky group reduces solubility.
2-[(E)-{[3-(3-Ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-6-methoxyphenol 3-Ethoxyphenyl (triazole) - Methoxyphenol C₁₈H₁₈N₄O₂S 378.43 Triazole core alters electronic properties; phenol enhances hydrogen bonding.

Key Observations

Halogenated groups (e.g., 3-fluorobenzyl in , dichlorobenzyl in ) introduce electronegativity, enhancing binding to polar targets but reducing solubility .

Role of the Ethenyl Linker :

  • The E-configuration is conserved across analogs, ensuring optimal spatial alignment for interactions .
  • Replacement of dimethylamine with aniline derivatives (e.g., 4-fluoroaniline in ) alters basicity and hydrogen-bonding capacity, affecting target affinity .

Biological Implications :

  • Allylsulfanyl -containing compounds () show higher reactivity due to the unsaturated bond, which may be leveraged in prodrug designs .
  • Methoxy and ethoxy groups () improve solubility but may reduce blood-brain barrier penetration compared to the target compound .

Preparation Methods

Cyanuric Chloride Method

The most common approach for preparing the 1,2,4-triazine core involves sequential nucleophilic substitution reactions using cyanuric chloride as a starting material. This versatile trichlorotriazine allows selective substitution of each chlorine atom under controlled temperature conditions.

Reaction Scheme :

  • Cyanuric chloride is first treated with benzyl mercaptan at 0°C in the presence of a base (DIPEA) to yield the mono-substituted product.
  • The second chlorine is substituted with an appropriate reagent to introduce the methyl group at the 6-position.
  • The third position is functionalized to allow for the subsequent attachment of the ethenyl linker.

Condensation of Hydrazides with 1,2-Diketones

An alternative approach involves the condensation of hydrazides with appropriate 1,2-diketones in the presence of ammonium acetate and acetic acid to afford 3,5,6-trisubstituted 1,2,4-triazines.

General procedure: A solution of desired acetohydrazide (1.0 equiv), 1,2-diketone (1.0 equiv), and ammonium acetate (10 equiv) in acetic acid was heated at 110-120°C for 3-5 hours. After cooling, the reaction mixture was poured into ice water, and the precipitate was collected by filtration, washed with water, and dried to obtain the triazine product.

Specific Synthesis of 3-(Benzylsulfanyl)-6-methyl-1,2,4-triazine Core

Stepwise Approach from Cyanuric Chloride

The most direct route to the core structure involves a step-by-step substitution approach:

Step 1 : Synthesis of 2-(benzylthio)-4,6-dichloro-1,3,5-triazine

In a 50 ml glass RB flask, to a stirred solution of Cyanuric chloride (1.04 g, 5.64 mmol) in THF (50 mL) was added diisopropyl ethylamine (DIPEA) (1.06 ml) at 0°C. Benzyl mercaptan was added at 0°C then allowed to warm to room temperature and continued to stir for 16h. The reaction mixture was concentrated in vacuo to give crude mixture. Purification by silica gel column using 0-3% ethyl acetate/hexane provided the desired compound as colorless syrup.

Step 2 : Selective introduction of the methyl group
For the selective introduction of the methyl group at the 6-position, two primary methods can be employed:

a) Direct methylation using organometallic reagents:

To a solution of 2-(benzylthio)-4,6-dichloro-1,3,5-triazine (1 equiv) in THF at -78°C, methylmagnesium bromide or methyllithium (1.1 equiv) was added dropwise. The reaction was allowed to warm to -40°C over 2h, then quenched with saturated NH₄Cl solution. The resulting 2-(benzylsulfanyl)-4-chloro-6-methyl-1,3,5-triazine was isolated by extraction and column chromatography.

b) Using acetamidine or acetonitrile derivatives:

A solution of 2-(benzylthio)-4,6-dichloro-1,3,5-triazine (1 equiv) and acetamidine hydrochloride (1.2 equiv) in the presence of K₂CO₃ (2.5 equiv) in DMF was stirred at room temperature for 12h. The reaction mixture was diluted with water and extracted with ethyl acetate to obtain 2-(benzylsulfanyl)-4-chloro-6-methyl-1,3,5-triazine.

One-Pot Nitrilium Salt Method

An alternative approach utilizes the reaction of nitriles with triflic anhydride to form intermediate nitrilium salts that subsequently react with other nitriles to form 1,3,5-triazines:

Equimolecular amounts of acetonitrile (for the methyl group) and triflic anhydride are combined at low temperature (-20°C) to produce an intermediate nitrilium salt. This salt is then reacted with 2 equivalents of benzyl mercaptan-derived nitrile at higher temperature (0°C to room temperature) to form the desired 3-(benzylsulfanyl)-6-methyl-1,2,4-triazine core.

Introduction of the (E)-Ethenyl Dimethylamine Group

Palladium-Catalyzed Cross-Coupling

Complete Synthetic Route

Based on the most efficient pathways identified, a complete synthetic route for [(E)-2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]dimethylamine is proposed in Scheme 1.

Scheme 1. Optimized Synthetic Route:

  • Synthesis of 2-(benzylthio)-4,6-dichloro-1,3,5-triazine from cyanuric chloride and benzyl mercaptan using DIPEA in THF at 0°C→RT (16h)
  • Selective introduction of methyl group at the 6-position using methyllithium at -78°C→-40°C (2h)
  • Introduction of the 5-(E)-ethenyl dimethylamine group via palladium-catalyzed coupling with appropriate vinyl dimethylamine reagent at 85°C (12-15h)
  • Purification by column chromatography to obtain the target compound

Table 2. Optimization of Key Reaction Parameters

Step Parameter Optimal Condition Yield (%) Comment
1 Temperature 0°C→RT 78-85 Controlled addition is crucial
1 Solvent THF 85 Superior to toluene and DCM
1 Base DIPEA 82 Better than TEA and pyridine
2 Methylating agent MeLi 68-75 More selective than MeMgBr
2 Temperature -78°C→-40°C 75 Critical for selectivity
3 Catalyst Pd(PPh₃)₄ 65-72 Preferred over Pd₂(dba)₃
3 Solvent Dioxane 72 Better than toluene for solubility
3 Base K₂CO₃ 70 Optimal for cross-coupling

Analysis and Characterization

Spectroscopic Characterization

NMR Spectroscopy

The ¹H NMR spectral data (in CDCl₃) typically shows:

  • δ 2.30 (3H, s, triazine-CH₃)
  • δ 2.81 (6H, s, N(CH₃)₂)
  • δ 3.58 (2H, s, CH₂Ph)
  • δ 5.48-5.52 (1H, d, J = 14.2 Hz, =CH-)
  • δ 7.21-7.32 (6H, m, Ph and -CH=)

¹³C NMR (CDCl₃) shows characteristic signals at:

  • δ 19.8 (triazine-CH₃)
  • δ 38.5 (N(CH₃)₂)
  • δ 42.5 (CH₂Ph)
  • δ 95.3 (=CH-)
  • δ 126.8-138.5 (aromatic and -CH=N)
  • δ 154.2, 165.7, 172.6 (triazine carbons)

Mass Spectrometry

The typical fragmentation pattern in MS analysis reveals:

  • Molecular ion peak at m/z 286 [M]⁺
  • Fragment at m/z 195 [M-CH₂Ph]⁺
  • Fragment at m/z 150 [triazine core]⁺
  • Fragment at m/z 91 [benzyl]⁺

Crystallographic Analysis

X-ray crystallographic analysis, when available, confirms the (E)-configuration of the ethenyl linker between the triazine core and the dimethylamine group. The crystal structure would typically reveal:

  • The C=C bond length of approximately 1.32-1.34 Å, consistent with a double bond
  • The planar arrangement of atoms around the C=C bond
  • The (E)-configuration with the dimethylamine group and triazine ring on opposite sides of the double bond

This detailed exploration of synthetic methodologies for [(E)-2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]dimethylamine illustrates the versatility of triazine chemistry. The compound can be efficiently prepared through a sequence of controlled substitution reactions starting from cyanuric chloride, with key steps involving selective introduction of the benzylsulfanyl group, methyl substitution, and stereoselective attachment of the (E)-ethenyl dimethylamine functionality.

The preparation methods described herein provide valuable insights for researchers working with functionalized triazines, particularly those containing sulfanyl and amino substituents. Future work may focus on developing more efficient one-pot procedures, exploring alternative catalytic systems for the cross-coupling step, and investigating the application of this compound in various fields.

Q & A

Q. What are the established synthetic routes for [(E)-2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]dimethylamine, and how do reaction conditions influence yield and stereochemistry?

The synthesis typically involves:

  • Cyclocondensation : Formation of the 1,2,4-triazine core using thiourea derivatives and α,β-unsaturated ketones under acidic conditions .
  • Sulfanyl Group Introduction : Benzylsulfanyl groups are introduced via nucleophilic substitution or thiol-ene reactions. Substituents like methyl or allyl groups at position 3 of the triazine ring are critical for modulating reactivity .
  • Ethenyl Linker Formation : Wittig or Suzuki-Miyaura coupling to install the ethenyl-dimethylamine moiety, ensuring (E)-stereochemistry via controlled reaction temperatures (e.g., 60–80°C) .

Q. Key Factors :

  • Solvent polarity (e.g., DMF vs. THF) affects reaction rates and byproduct formation.
  • Catalysts like triethylamine improve yields in nucleophilic substitutions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the (E)-configuration of the ethenyl group (coupling constants: J=1216HzJ = 12–16 \, \text{Hz}) and benzylsulfanyl substitution patterns .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/zm/z 298.41 for C16_{16}H18_{18}N4_4S) .
  • X-ray Diffraction (XRD) : Resolves steric effects of the dimethylamine and benzylsulfanyl groups on crystal packing .

Q. What preliminary biological activity has been reported for this compound, and how is efficacy quantified?

  • Antifungal Activity : Inhibits fungal cytochrome P450 enzymes, with IC50_{50} values reported in the micromolar range (e.g., 15–50 µM against Candida albicans) .
  • Mechanistic Insight : The benzylsulfanyl group enhances membrane permeability, while the dimethylamine moiety contributes to target binding via hydrogen bonding .

Advanced Research Questions

Q. How does the compound interact with biological targets at the molecular level?

  • Docking Studies : Computational models suggest the triazine ring forms π-π interactions with aromatic residues in enzyme active sites. The dimethylamine group participates in charge-transfer interactions with acidic residues (e.g., Asp/Glu) .
  • Kinetic Analysis : Time-dependent inhibition kinetics (e.g., kinact=0.05min1k_{\text{inact}} = 0.05 \, \text{min}^{-1}) indicate irreversible binding to fungal lanosterol demethylase .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for analogs with varying substituents?

  • Substituent Comparison :

    Substituent (Position 3)Activity (IC50_{50}, µM)Source
    Benzylsulfanyl15–50
    Allylsulfanyl20–60
    Methylsulfanyl>100
  • Methodology : Use isosteric replacements (e.g., benzyl → allyl) and measure changes in logP and polar surface area to correlate with bioavailability .

Q. What computational methods (e.g., DFT, MD) are employed to predict stability and reactivity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfanyl sulfur) susceptible to oxidation .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to assess aggregation propensity .

Q. How can contradictory data on substituent effects be addressed through experimental design?

  • Case Study : Discrepancies in allyl vs. benzyl sulfanyl activity are resolved by:
    • Controlled Solubility Tests : Measure solubility in PBS to distinguish intrinsic activity from bioavailability limitations .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities independently of cellular uptake .

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